molecular formula C9H12N2O2 B13503211 4-Tert-butylpyrimidine-5-carboxylic acid

4-Tert-butylpyrimidine-5-carboxylic acid

Cat. No.: B13503211
M. Wt: 180.20 g/mol
InChI Key: MRVNYZDIGPGEII-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyrimidine nucleus is a fundamental component of life, forming the basic structure for nucleobases in DNA and RNA. ingentaconnect.com In the fields of organic and medicinal chemistry, pyrimidine scaffolds are considered "privileged structures" due to their versatile biological activities and therapeutic potential. ingentaconnect.comresearchgate.net Their established significance has led to extensive research, as these derivatives have shown a wide range of potent biological effects. gsconlinepress.commdpi.com

Researchers are drawn to the pyrimidine framework because of its capacity for easy chemical modification, allowing for the synthesis of a diverse library of compounds. mdpi.com This structural versatility enables pyrimidine derivatives to target various biological binding sites effectively. mdpi.com Consequently, molecules incorporating a pyrimidine scaffold have been developed to treat a variety of diseases, including cancer and infectious diseases. gsconlinepress.com Numerous pyrimidine-based compounds are recognized for their antibacterial, anti-inflammatory, antifungal, antiviral, and anticancer properties. ingentaconnect.comresearchgate.netmdpi.com

Biological Activity of Pyrimidine Derivatives
Anticancer ingentaconnect.comgsconlinepress.com
Antimicrobial gsconlinepress.com
Antiviral mdpi.com
Anti-inflammatory mdpi.com
Antifungal mdpi.com
Antidiabetic mdpi.com

Rationale for Investigating Substituted Pyrimidine-5-carboxylic Acids in Chemical Synthesis

The investigation into substituted pyrimidine-5-carboxylic acids is driven by the need to create novel molecules with specific functions. The carboxylic acid group (-COOH) attached to the pyrimidine ring is a key functional group in organic synthesis. evitachem.com It can readily undergo various chemical reactions, such as esterification (reaction with alcohols to form esters) or condensation reactions with amines to form amides. evitachem.com This reactivity makes pyrimidine-5-carboxylic acids valuable as intermediates for building more complex, biologically active compounds. evitachem.comorganic-chemistry.org

The synthesis of pyrimidine-5-carboxylic acid derivatives allows chemists to systematically modify the structure and explore how these changes affect the molecule's properties and biological activity. nih.gov For instance, different substituent groups can be introduced at various positions on the pyrimidine ring to fine-tune the molecule's interaction with biological targets like enzymes or receptors. evitachem.comnih.gov The development of efficient synthetic methods, such as those for producing 2-substituted pyrimidine-5-carboxylic esters, provides accessible pathways to these important chemical building blocks for research and pharmaceutical development. organic-chemistry.org

Historical Development and Key Contributions of 4-Tert-butylpyrimidine-5-carboxylic Acid in Synthetic Literature

While the broader history of pyrimidine synthesis dates back to the 19th century with discoveries like the Biginelli reaction, the specific historical development of this compound is not extensively documented in readily available literature. mdpi.com Its CAS number, 1191094-10-6, suggests it is a relatively modern compound in the grand scheme of chemical synthesis. evitachem.com

The key contributions related to this compound lie within the context of the ongoing development of synthetic methodologies for creating specifically substituted pyrimidines. The synthesis of pyrimidine-5-carboxylic acid derivatives, in general, has been a subject of study for many years, with various methods being developed to improve yields and introduce a wide range of functional groups. organic-chemistry.orgacs.org The synthesis of this compound likely involves cyclization reactions where a tert-butyl group is incorporated into the pyrimidine ring structure. evitachem.com The literature describes general procedures for synthesizing substituted pyrimidine-5-carboxylic esters by reacting amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, highlighting the types of chemical strategies employed to create this class of compounds. organic-chemistry.orgorganic-chemistry.org

Overview of Current Research Trajectories and Academic Relevance of this compound

Currently, this compound holds academic relevance primarily as a specialized building block in synthetic organic chemistry. evitachem.com Its structure is useful for creating larger, more complex molecules with potential applications in medicinal chemistry and materials science. evitachem.comevitachem.com

The primary research trajectory for this compound involves its use as an intermediate in the synthesis of potential drug candidates. evitachem.comevitachem.com Researchers in pharmaceutical development may use it to construct novel molecules for enzyme inhibition or receptor binding studies. evitachem.com The tert-butyl group provides a bulky, sterically hindering component, which can be desirable for influencing how a molecule fits into the active site of a protein. The carboxylic acid provides a reactive handle for further chemical modification. evitachem.com Therefore, the academic relevance of this compound is tied to its role in facilitating the exploration of new chemical space in the ongoing search for novel bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-tert-butylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)7-6(8(12)13)4-10-5-11-7/h4-5H,1-3H3,(H,12,13)

InChI Key

MRVNYZDIGPGEII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=NC=C1C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Tert Butylpyrimidine 5 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Pyrimidine (B1678525) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. advancechemjournal.com For 4-tert-butylpyrimidine-5-carboxylic acid, the analysis can proceed via two primary strategic disconnections.

Strategy A: Functional Group Interconversion (FGI) and Disconnection. This approach involves disconnecting the substituents from a pre-existing pyrimidine ring. The C4-tert-butyl and C5-carboxylic acid bonds are targeted. This leads to a simplified pyrimidine core and corresponding synthons for the tert-butyl and carboxyl groups. This strategy is advantageous when a suitable pyrimidine starting material is available for functionalization.

Strategy B: Pyrimidine Ring Disconnection. This is a more fundamental approach where the heterocyclic ring itself is broken down into acyclic precursors. The most common disconnection for pyrimidines breaks the ring into a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment. researchgate.net This method builds the core structure from the ground up, allowing for the incorporation of the required substituents into the acyclic precursors.

Below is a table outlining the key disconnections and the corresponding precursors.

Disconnection PointFragments (Synthons)Potential Starting Materials (Reagents)
C5-COOH BondPyrimidin-5-yl anion + CO₂ electrophile4-tert-butyl-5-lithiopyrimidine + Carbon Dioxide
C4-C(CH₃)₃ BondPyrimidin-4-yl cation + tert-butyl nucleophile4-halopyrimidine-5-carboxylic ester + tert-butylmagnesium chloride
Pyrimidine Ring (N1-C2 & N3-C4)1,3-dicarbonyl equivalent + AmidineSubstituted malonaldehyde or β-ketoester + Formamidine (B1211174)

De Novo Synthesis Strategies from Non-Pyrimidine Precursors

De novo synthesis, which involves constructing the pyrimidine ring from acyclic precursors, offers high flexibility in introducing desired substitution patterns.

The most classic and widely used method for de novo pyrimidine synthesis is the cyclocondensation of a three-carbon component with a compound containing an N-C-N unit, such as an amidine, urea, or guanidine. researchgate.net To synthesize the target molecule, a 1,3-dielectrophile precursor incorporating the tert-butyl and a masked carboxylic acid functionality is required.

A plausible precursor would be ethyl 2-(tert-butyl)-3-oxo-propanoate. Condensation of this β-ketoester with formamidine would proceed via initial nucleophilic attack, followed by cyclization and dehydration to yield ethyl 4-tert-butylpyrimidine-5-carboxylate. The final step would be the hydrolysis of the ester to the desired carboxylic acid.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all reactants. bohrium.comacs.org These reactions are prized for their atom economy and operational simplicity. Modern MCRs for pyrimidine synthesis often utilize metal catalysis to assemble the ring from simple building blocks like alcohols and amidines. mdpi.comorganic-chemistry.org

An iridium-catalyzed MCR, for example, can assemble pyrimidines from an amidine and up to three different alcohols through a sequence of condensation and dehydrogenation steps. bohrium.comfigshare.com A hypothetical MCR for the target compound could involve the components listed in the table below.

Role in SynthesisReactantResulting Fragment in Product
N-C-N SourceFormamidineN1, C2, N3 atoms
C4 SourcePivalaldehyde (or corresponding alcohol)C4 and tert-butyl group
C5-C6 SourceEthyl glyoxylate (B1226380) (or corresponding alcohol)C5-carboxylate and C6

Functionalization of Pre-existing Pyrimidine Cores to Yield this compound

This strategy involves modifying a simpler, pre-formed pyrimidine ring. The success of this approach depends on the ability to control the regioselectivity of the functionalization steps.

Introducing a carboxylic acid group at the C5 position of a 4-tert-butylpyrimidine (B8779643) precursor can be achieved through several methods. The C5 position in pyrimidines is somewhat electron-rich compared to the C2, C4, and C6 positions, making it susceptible to electrophilic attack, although activation is often necessary.

One effective method is direct carboxylation via metalation. evitachem.com This involves treating 4-tert-butylpyrimidine with a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C5 position. The resulting pyrimidin-5-yl anion is then quenched with an electrophile like carbon dioxide (CO₂) to form the carboxylic acid after an acidic workup. Another route involves the oxidation of a C5-methyl or C5-formyl group on the pyrimidine ring using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).

The introduction of the bulky tert-butyl group at the C4 position of a pyrimidine-5-carboxylate precursor is a significant challenge. The term "stereoselective" is interpreted here as regioselective, as the tert-butyl group is achiral. The C4 position of the pyrimidine ring is electron-deficient and thus a prime site for nucleophilic attack.

A common strategy is nucleophilic aromatic substitution (SNAr) on a precursor such as ethyl 4-chloropyrimidine-5-carboxylate. However, direct substitution with a tert-butyl nucleophile can be sterically hindered. More advanced methods involve transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki or Stille coupling reaction between ethyl 4-chloropyrimidine-5-carboxylate and a suitable tert-butyl organometallic reagent (e.g., tert-butylboronic acid or tert-butylstannane) in the presence of a palladium catalyst could form the required C-C bond. Radical alkylation reactions using a tert-butyl radical source could also be a viable, albeit less common, approach.

Green Chemistry Approaches and Sustainable Synthetic Pathways for Pyrimidine Carboxylic Acids

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to reduce environmental impact and improve safety. rasayanjournal.co.inpowertechjournal.com These approaches focus on using less hazardous materials, alternative energy sources, and more efficient reaction designs. powertechjournal.comnih.gov

Multicomponent Reactions (MCRs) are a cornerstone of green synthesis, allowing for the construction of complex molecules like pyrimidines from three or more reactants in a single step. rasayanjournal.co.inacs.org This strategy enhances atom economy, reduces waste, and simplifies experimental procedures. rasayanjournal.co.in

Alternative Energy Sources such as microwave irradiation and ultrasound have emerged as powerful tools. powertechjournal.com Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, often leading to higher yields and purer products. ijper.orgijpsr.com Similarly, ultrasonic waves can enhance mass transfer and accelerate reactions, providing an energy-efficient alternative to conventional heating. rasayanjournal.co.inpowertechjournal.com

Solventless and Greener Solvent Systems represent another significant green advancement. Solvent-free reactions, sometimes referred to as "grindstone chemistry," involve grinding reactants together, often with a catalytic amount of a substance, which can lead to clean reactions with simple workups. mdpi.comrasayanjournal.co.in When a solvent is necessary, the focus shifts to environmentally benign options like water or ethanol. researchgate.netresearchgate.net

Catalysis is central to many green synthetic routes. The development of reusable, metal-free, or heterogeneous catalysts is a key area of research. rasayanjournal.co.inpowertechjournal.com For example, nano-catalysts like ZnO or TiO2-SiO2 have been used effectively in the synthesis of pyrimidine derivatives, offering high efficiency and easy separation from the reaction mixture. rasayanjournal.co.inresearchgate.net

The table below summarizes various green chemistry techniques applied to the synthesis of pyrimidine derivatives.

Green Chemistry TechniqueDescriptionAdvantages
Multicomponent ReactionsThree or more reactants combine in a one-pot reaction to form the product. rasayanjournal.co.inacs.orgHigh atom economy, reduced waste, simplified procedures. rasayanjournal.co.in
Microwave-Assisted SynthesisUses microwave energy to heat the reaction mixture. ijper.orgpowertechjournal.comShorter reaction times, higher yields, increased product purity. ijper.orgijpsr.com
Ultrasound-Assisted SynthesisEmploys ultrasonic waves to promote the chemical reaction. rasayanjournal.co.ineurekaselect.comEnhanced mass transfer, accelerated reaction rates, energy efficiency. powertechjournal.com
Solvent-Free ReactionsReactions are conducted by grinding solid reactants together, often with a catalyst. mdpi.comrasayanjournal.co.inReduced solvent waste, simplified workup, cost-effective. rasayanjournal.co.in
Green SolventsUtilizes environmentally benign solvents such as water or ethanol. researchgate.netresearchgate.netLower toxicity, reduced environmental pollution. nih.gov
Eco-Friendly CatalystsEmploys reusable, metal-free, or heterogeneous catalysts (e.g., nano-catalysts, organocatalysts). rasayanjournal.co.inpowertechjournal.comReduced metal contamination, catalyst can be recovered and reused. rasayanjournal.co.in

These sustainable approaches not only minimize the environmental footprint of chemical synthesis but also often lead to more efficient, cost-effective, and safer manufacturing processes for valuable pyrimidine carboxylic acids. rasayanjournal.co.in

Comprehensive Reactivity and Transformation Studies of 4 Tert Butylpyrimidine 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 5-position of the pyrimidine (B1678525) ring is a primary site for a variety of chemical modifications. Standard transformations of carboxylic acids are readily applicable, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions: Scope and Stereochemical Considerations

The conversion of 4-tert-butylpyrimidine-5-carboxylic acid to its corresponding esters is a fundamental transformation. This can be achieved through several established methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction proceeds via an equilibrium, and to drive it towards the ester product, it is common to either use the alcohol as the solvent or remove the water formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comyoutube.com

The reaction is broadly applicable to a range of primary and secondary alcohols. However, the esterification with sterically hindered alcohols like tert-butyl alcohol is generally inefficient under standard Fischer conditions. For such cases, alternative methods involving pre-formed, activated carboxylic acid derivatives or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are more effective. orgsyn.orgresearchgate.net

Given that the parent molecule, this compound, is achiral, stereochemical considerations only become relevant when the acid is reacted with a chiral alcohol. In such cases, if the reaction does not involve the chiral center of the alcohol, its stereochemistry is typically retained, leading to the formation of a diastereomeric ester.

Table 1: Representative Esterification Conditions

AlcoholReagents & ConditionsProductTypical Yield
MethanolExcess CH₃OH, cat. H₂SO₄, refluxMethyl 4-tert-butylpyrimidine-5-carboxylateHigh
EthanolExcess C₂H₅OH, cat. H₂SO₄, refluxEthyl 4-tert-butylpyrimidine-5-carboxylateHigh
tert-ButanolDCC, DMAP, CH₂Cl₂tert-Butyl 4-tert-butylpyrimidine-5-carboxylateModerate to High

Amidation and Peptide Coupling Analogues

The formation of amides from this compound is crucial for synthesizing derivatives with potential biological activity. Direct thermal condensation with amines is possible but requires high temperatures, which can be detrimental to complex substrates. luxembourg-bio.com Therefore, the reaction is almost always facilitated by activating the carboxylic acid.

A wide array of modern coupling reagents, developed primarily for peptide synthesis, can be employed. Reagents such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HATU, HBTU) are highly effective. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine to form the amide bond under mild conditions. rsc.org The process is often carried out in the presence of a base, like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed.

This methodology allows for the coupling of this compound with a broad scope of primary and secondary amines, including amino acid esters, to create peptide-like structures.

Table 2: Common Amidation Reagents and Conditions

AmineCoupling Reagent/SystemSolventProduct Type
AnilineEDC, HOBtDMF or CH₂Cl₂N-phenyl amide
BenzylamineHATU, DIPEADMFN-benzyl amide
Glycine methyl esterDCC, HOBtCH₂Cl₂Peptide analogue

Reduction to Alcohols and Subsequent Oxidative Transformations

The carboxylic acid group can be reduced to a primary alcohol, yielding (4-tert-butylpyrimidin-5-yl)methanol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. The most common and effective reagents for this purpose are lithium aluminum hydride (LAH) and borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). harvard.edu

Lithium Aluminum Hydride (LAH): LAH is a potent, non-selective reducing agent that readily converts carboxylic acids to alcohols. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or THF, followed by a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum alkoxide salts. harvard.edu

Borane (BH₃·THF): Borane is a more selective reagent that effectively reduces carboxylic acids in the presence of other functional groups like esters and amides. harvard.edu This selectivity can be advantageous in more complex synthetic schemes.

The resulting primary alcohol, (4-tert-butylpyrimidin-5-yl)methanol, is a versatile intermediate that can undergo subsequent oxidative transformations. Mild oxidation, for instance with manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), can yield the corresponding aldehyde, 4-tert-butylpyrimidine-5-carbaldehyde. Stronger oxidation conditions would revert the alcohol back to the carboxylic acid.

Formation of Activated Carboxylic Acid Derivatives (e.g., Acid Halides, Anhydrides)

For many synthetic applications, it is advantageous to convert the carboxylic acid into a more electrophilic activated derivative.

Acid Halides: The most common activated derivatives are acid chlorides. 4-tert-butylpyrimidine-5-carbonyl chloride can be readily prepared by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govrsc.org These reactions are typically run neat or in an inert solvent like dichloromethane, sometimes with a catalytic amount of DMF when using oxalyl chloride. The resulting acid chloride is a highly reactive intermediate, susceptible to reaction with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides, often without the need for additional coupling agents. organic-chemistry.org

Anhydrides: Symmetrical anhydrides can be formed by treating the carboxylic acid with a dehydrating agent, such as trifluoroacetic anhydride. Mixed anhydrides, which are also useful activated intermediates, can be generated by reacting the carboxylic acid with an acid chloride like pivaloyl chloride or a chloroformate like isobutyl chloroformate in the presence of a base. nih.gov These activated forms are particularly useful in amidation reactions. nih.gov

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes the ring system generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic attack. nih.gov

Regioselective Functionalization and Substitution Patterns

The reactivity and regioselectivity of the pyrimidine ring in this compound are dictated by the combined electronic effects of its substituents and the inherent properties of the ring itself.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is activated towards SNAr, particularly at positions that are para or ortho to the ring nitrogens (positions 2, 4, and 6). In the absence of a good leaving group, direct nucleophilic addition can occur, but substitution reactions are more common on pyrimidine rings bearing a halogen or other suitable leaving group. For instance, if a chloro-substituent were present at the 2- or 4-position, it could be readily displaced by nucleophiles like amines, alkoxides, or thiolates. rsc.org Direct functionalization of a C-H bond via nucleophilic attack is less common but can be achieved under specific conditions.

Electrophilic Aromatic Substitution: Electrophilic attack on the pyrimidine ring is generally disfavored and requires harsh conditions and a highly activated ring. libretexts.org The presence of the electron-withdrawing carboxylic acid group at position 5 further deactivates the ring towards electrophiles. The tert-butyl group at position 4 is weakly activating through induction and hyperconjugation. stackexchange.com In the unlikely event of an electrophilic substitution, the electrophile would be directed to the least deactivated position. Given the strong deactivating nature of the ring nitrogens and the carboxyl group, position 2 would be the most likely, albeit still difficult, site for such a reaction.

Regioselectivity: The functionalization of the pyrimidine ring itself is challenging without a pre-installed leaving group. However, radical reactions, such as the Minisci reaction, can be a viable strategy for introducing substituents. For example, related pyrimidine systems have been shown to undergo regioselective alkoxycarbonylation under Minisci conditions, preferentially at the most electron-deficient position. ucla.edu For this compound, this would likely be the C-2 position.

Influence of the Tert-butyl Group on Ring Reactivity and Steric Hindrance

The presence of a tert-butyl group at the C4 position of the pyrimidine ring profoundly influences the molecule's reactivity through a combination of electronic and steric effects. Electronically, the tert-butyl group is a weak electron-donating group through hyperconjugation. This effect can slightly increase the electron density of the pyrimidine ring, potentially modulating its reactivity towards electrophiles and nucleophiles. However, the dominant influence of the tert-butyl group is its significant steric bulk.

This steric hindrance can impede the approach of reagents to the adjacent positions on the pyrimidine ring, namely the N3 and C5 positions. For reactions involving nucleophilic attack at the pyrimidine core, the bulky tert-butyl group can create a "steric shield," directing incoming nucleophiles to less hindered positions or slowing down the reaction rate. Similarly, in reactions involving the carboxylic acid group at C5, the adjacent tert-butyl group can influence the orientation of the carboxyl group and hinder the access of large reagents.

Heterocyclic Annulation and Fusion Reactions at the Pyrimidine Core

The pyrimidine ring serves as a versatile platform for the construction of fused heterocyclic systems, which are of great interest in drug discovery and materials science. While specific studies on the annulation reactions of this compound are not extensively documented, the general reactivity of pyrimidine derivatives provides a basis for predicting its potential in such transformations. The carboxylic acid and the pyrimidine ring nitrogens can participate in cyclization reactions to form fused systems.

One common strategy for forming fused pyrimidines involves the reaction of a substituted pyrimidine with a bifunctional reagent. For example, a pyrimidine with adjacent amino and carboxyl groups can undergo intramolecular cyclization to form a pyridopyrimidine. In the case of this compound, derivatization of the carboxylic acid to an amide, followed by introduction of a suitable functional group at an adjacent position, could pave the way for annulation reactions.

Furthermore, the pyrimidine ring itself can act as a dienophile or a heterodienophile in Diels-Alder type reactions, leading to the formation of fused polycyclic systems. The electronic nature of the pyrimidine ring in this compound, being electron-deficient, would favor inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The regioselectivity of such reactions would likely be influenced by the steric and electronic effects of the tert-butyl and carboxylic acid groups.

Potential Annulation Strategy Required Functionalization Potential Fused System
Intramolecular CyclizationConversion of carboxylic acid to amide and introduction of an amino group at C4 or C6.Pyridopyrimidine
Inverse-Electron-Demand Diels-AlderReaction with an electron-rich diene.Fused bicyclic system

Metal-Catalyzed Transformations and Cross-Coupling Reactions Utilizing Pyrimidine Substrates

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and pyrimidine derivatives are often employed as substrates in these transformations. While direct experimental data on this compound in such reactions is limited, the reactivity of related pyrimidine-5-carboxylic acids suggests several potential applications.

A particularly relevant transformation is the decarbonylative Suzuki cross-coupling, which has been successfully applied to pyrimidine carboxylic acids. acs.org This reaction allows for the direct coupling of the pyrimidine core with an aryl or heteroaryl boronic acid, with the carboxylic acid group being expelled as carbon monoxide. This approach would offer a direct method to introduce aryl or heteroaryl substituents at the C5 position of the 4-tert-butylpyrimidine (B8779643) scaffold.

Other prominent cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig amination reactions, are also widely used to functionalize pyrimidine rings. nih.govrsc.orgnih.govwikipedia.orgcdnsciencepub.comrsc.orgevitachem.comnih.gov For these reactions to be applied to this compound, the molecule would likely first need to be converted to a more suitable substrate, such as a halopyrimidine or a triflate. For instance, conversion of the carboxylic acid to a halogenated derivative would enable subsequent Suzuki, Sonogashira, or Heck couplings to introduce a variety of substituents at the C5 position. Similarly, the Buchwald-Hartwig amination could be employed to introduce amino groups.

Cross-Coupling Reaction Potential Substrate Modification Potential Product
Decarbonylative Suzuki CouplingDirect use of the carboxylic acid5-Aryl-4-tert-butylpyrimidine
Suzuki CouplingConversion of carboxylic acid to halide5-Aryl-4-tert-butylpyrimidine
Sonogashira CouplingConversion of carboxylic acid to halide5-Alkynyl-4-tert-butylpyrimidine
Heck ReactionConversion of carboxylic acid to halide5-Alkenyl-4-tert-butylpyrimidine
Buchwald-Hartwig AminationConversion of carboxylic acid to halide5-Amino-4-tert-butylpyrimidine derivative

Radical Chemistry and Photochemical Reactions of this compound

The radical and photochemical reactivity of pyrimidines is a field of significant interest, particularly in the context of DNA damage and repair, as well as in synthetic organic chemistry. nih.govwikipedia.org The behavior of this compound under radical or photochemical conditions can be inferred from the known reactivity of other pyrimidine derivatives.

UV irradiation of pyrimidines can lead to a variety of photochemical reactions, including dimerization and the addition of water across the 5,6-double bond. researchgate.net The presence of substituents on the pyrimidine ring can influence the outcome of these reactions. For this compound, the bulky tert-butyl group might sterically hinder photodimerization with another molecule.

Radical reactions on the pyrimidine ring can be initiated by various methods, including the use of radical initiators or photoredox catalysis. Radical addition to the electron-deficient pyrimidine ring is a plausible transformation. rsc.org The regioselectivity of such an addition would be governed by the electronic properties of the ring and the steric hindrance posed by the substituents. It is also conceivable that the carboxylic acid group could participate in radical reactions, for example, through photodecarboxylation to generate a pyrimidyl radical, which could then be trapped by other reagents.

Reaction Type Potential Outcome Influencing Factors
UV IrradiationPhotohydration, Photodimerization (potentially hindered)Wavelength of light, solvent, presence of photosensitizers
Radical AdditionAddition to the pyrimidine ringNature of the radical, steric and electronic effects of substituents
PhotodecarboxylationFormation of a 5-pyrimidyl radicalPresence of a suitable photosensitizer or photocatalyst

Derivatives and Analogues of 4 Tert Butylpyrimidine 5 Carboxylic Acid: Synthesis and Structural Relationships

Design Principles for Pyrimidine-5-carboxylic Acid Derivatives

The pyrimidine (B1678525) ring is a foundational scaffold in medicinal chemistry, largely because it is a key component of nucleic acids like DNA and RNA (uracil, thymine, and cytosine) and Vitamin B1. nih.govresearchgate.net This inherent biological relevance makes the pyrimidine nucleus a "privileged scaffold," a framework that is frequently used to develop new therapeutic agents. nih.govgsconlinepress.com The design of derivatives based on the pyrimidine-5-carboxylic acid structure is guided by established principles aimed at modulating physicochemical and pharmacological properties.

Key design considerations include:

The Pyrimidine Core: As an aromatic heterocyclic compound, the pyrimidine ring system serves as a rigid anchor for orienting substituents in three-dimensional space, which is crucial for interaction with biological targets. rsc.org Its nitrogen atoms can act as hydrogen bond acceptors, further facilitating molecular recognition.

The 5-Carboxylic Acid Group: This functional group is a versatile handle for chemical modification. It can be converted into esters, amides, and other functional groups to alter properties such as solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity. researchgate.netgoogle.com These modifications are essential for optimizing a molecule's pharmacokinetic profile.

Substituent Effects: The introduction of various substituents at different positions on the pyrimidine ring is a primary strategy for exploring structure-activity relationships (SAR). nih.gov The type, size, and electronic nature of these substituents can profoundly influence the molecule's biological activity. researchgate.net For instance, the tert-butyl group at the 4-position provides significant steric bulk, which can influence binding affinity and selectivity for a target protein.

Synthesis of Pyrimidine-5-carboxamides and Their Analogues

The conversion of the carboxylic acid moiety of 4-tert-butylpyrimidine-5-carboxylic acid into a carboxamide is a common synthetic strategy to produce analogues with altered properties. This transformation is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine.

A general method involves the use of a condensing agent to facilitate the formation of the amide bond. google.com The reaction can be performed in an inert solvent such as dimethylformamide (DMF), ethers, or halogenated hydrocarbons. google.com

General Reaction Scheme:

Several condensing agents are commonly employed for this purpose, sometimes in conjunction with an additive to improve reaction efficiency and minimize side reactions. google.com

Table 1: Common Condensing Agents and Additives for Amide Synthesis

Condensing Agent Full Name Additive Full Name
DCC Dicyclohexylcarbodiimide (B1669883) HOBt 1-Hydroxybenzotriazole
WSC (EDC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HONSu N-Hydroxysuccinimide
CDI 1,1'-Carbonylbis-1H-imidazole

| DIPC | Diisopropylcarbodiimide | | |

The choice of coupling agent and reaction conditions allows for the synthesis of a wide array of pyrimidine-5-carboxamides from various amines. researchgate.net This method is fundamental in creating libraries of compounds for screening purposes.

Preparation of Pyrimidine-5-carboxylate Esters

Esterification of the carboxylic acid group is another key modification. Pyrimidine-5-carboxylate esters can be prepared through several synthetic routes. One direct approach involves the reaction of a 5-lithiated pyrimidine with an appropriate chloroformate or cyanoformate. For example, pyrimidin-5-yl-lithium can react with ethyl cyanoformate to yield ethyl pyrimidine-5-carboxylate. tandfonline.com

A more general and high-yielding method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the condensation of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.orgthieme-connect.com This precursor is prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate using sodium hydride. thieme-connect.com The subsequent reaction with an amidinium salt in a solvent like DMF at elevated temperatures affords the desired pyrimidine ester in moderate to excellent yields. thieme-connect.com

This method is versatile, allowing for the introduction of various substituents at the 2-position of the pyrimidine ring, as demonstrated by the range of products that can be synthesized. organic-chemistry.orgthieme-connect.com

Table 2: Examples of Synthesized 2-Substituted Pyrimidine-5-Carboxylic Esters

2-Substituent (R) Amidinium Salt Used Yield (%)
H Formamidinium acetate 70
CH₃ Acetamidinium chloride 62
C₂H₅ Propionamidinium chloride 55
Phenyl Benzamidinium chloride 88
4-Chlorophenyl 4-Chlorobenzamidinium chloride 95
4-Methoxyphenyl 4-Methoxybenzamidinium chloride 86
Methylthio (SCH₃) S-Methylisothiourea sulfate 78

Data sourced from Zhichkin, P. et al., Synthesis, 2002. thieme-connect.com

Structural Modifications of the Tert-butyl Group and Their Synthetic Implications

The tert-butyl group is a common substituent in drug design due to its unique properties. hyphadiscovery.com It provides significant steric bulk, which can enhance binding specificity to a biological target or act as a steric shield, increasing the metabolic stability of adjacent functional groups. hyphadiscovery.com In the context of this compound, modifying this group has significant implications for both the synthesis and the properties of the resulting analogues.

Synthetic Implications: The tert-butyl group is typically introduced as part of one of the initial building blocks during the synthesis of the pyrimidine ring. Replacing it with other groups, such as an isopropyl, phenyl, or trifluoromethyl group, would require starting with a different ketone or β-dicarbonyl compound in the initial cyclocondensation reaction.

Metabolic Stability: Tert-butyl groups are often sites of metabolism by cytochrome P450 (CYP) enzymes, primarily through hydroxylation to form a primary alcohol, which can be further oxidized to a carboxylic acid. hyphadiscovery.com For example, the tert-butyl group of the drug bosentan (B193191) is hydroxylated by CYP2C9. hyphadiscovery.com Replacing the tert-butyl group with a metabolically more stable group can be a strategy to improve the pharmacokinetic profile of a compound.

Potency and Selectivity: The size and lipophilicity of the substituent at the 4-position can dramatically affect biological activity. For instance, in one study of kinase inhibitors, increasing the bulk from smaller groups to a tert-butyl group was predicted to result in steric clashes with a key amino acid residue (Val738), leading to decreased activity. nih.gov This highlights the delicate balance required when modifying bulky substituents. The tert-butyl group in the cystic fibrosis drug Ivacaftor is known to boost potency. hyphadiscovery.com

Exploration of Pyrimidine Ring Substituents Beyond the Carboxylic Acid and Tert-butyl Group

To fully explore the structure-activity relationships of pyrimidine derivatives, medicinal chemists often introduce additional substituents at other available positions on the pyrimidine ring, namely the C2 and C6 positions. nih.goviiarjournals.orgnih.gov

Synthetic strategies to achieve this include:

Building from Substituted Precursors: The most common method for constructing a substituted pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment like an amidine, urea, or guanidine. bu.edu.eg By choosing appropriately substituted precursors, a wide variety of functional groups can be incorporated into the final pyrimidine ring. A general synthesis involves reacting amidinium salts with a three-carbon component to yield pyrimidines with substituents at the 2-position. organic-chemistry.org

Post-Synthetic Modification: It is also possible to modify the pyrimidine ring after it has been formed. For example, a 2-methylthio (-SCH₃) group can be introduced during the initial synthesis and later serve as a versatile leaving group. thieme-connect.com This group can be readily displaced by nucleophiles such as amines or cyanide, or used in palladium-mediated cross-coupling reactions to introduce a wide variety of other substituents at the 2-position. thieme-connect.com

These modifications are crucial for fine-tuning the electronic and steric properties of the molecule to optimize its interaction with biological targets. researchgate.net

Structure-Reactivity and Structure-Property Relationships of Derivatives

The systematic modification of this compound and the analysis of the resulting derivatives lead to the establishment of structure-reactivity and structure-property relationships (SAR). nih.govresearchgate.net These relationships are critical for rational drug design.

Carboxylic Acid Modifications (Amides and Esters): Converting the carboxylic acid to an ester or an amide fundamentally changes its properties. Carboxylic acids are typically acidic and can be ionized at physiological pH, whereas esters are neutral and less polar. Amides are also neutral but can act as both hydrogen bond donors and acceptors. These changes directly impact solubility, membrane permeability, and the ability to form specific interactions with a biological target. researchgate.netgoogle.com

Tert-butyl Group Modifications: As discussed previously, the size and nature of the group at the 4-position influence steric interactions and metabolic stability. hyphadiscovery.comnih.gov SAR studies often reveal an optimal size for this substituent; groups that are too small may not provide sufficient binding affinity, while groups that are too large may cause steric hindrance. nih.gov The metabolic liability of the tert-butyl group is a key structure-property relationship that must be considered. hyphadiscovery.com

Applications of 4 Tert Butylpyrimidine 5 Carboxylic Acid As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Nitrogen-Containing Heterocyclic Systems

The pyrimidine (B1678525) scaffold is a ubiquitous motif in a vast number of biologically active compounds and functional materials. 4-Tert-butylpyrimidine-5-carboxylic acid serves as an excellent starting material for the elaboration of more complex, fused heterocyclic systems. The presence of the carboxylic acid group at the 5-position and the potential for reactions at other sites on the pyrimidine ring allows for a variety of cyclization strategies.

Researchers have utilized this compound as a key intermediate in the synthesis of fused pyrimidine derivatives. For instance, the carboxylic acid moiety can be readily converted into an amide, which can then undergo intramolecular cyclization to form thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, or other related bicyclic and tricyclic systems. These fused heterocycles are of significant interest due to their prevalence in medicinal chemistry.

The general synthetic approach often involves the initial activation of the carboxylic acid, followed by reaction with a suitable binucleophile. The tert-butyl group, while sterically hindering, can also play a role in directing the regioselectivity of these cyclization reactions, leading to the formation of specific isomers.

Role as a Key Precursor in the Synthesis of Bioactive Molecule Scaffolds (Chemically Focused)

The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous approved drugs. Consequently, pyrimidine derivatives are a major focus of drug discovery efforts. This compound acts as a crucial precursor for the synthesis of various bioactive molecular scaffolds. Its utility stems from the ability to modify the carboxylic acid group into a range of other functionalities, such as esters, amides, and ketones, which can then be further elaborated.

One of the primary applications in this area is its use as an intermediate in the synthesis of enzyme inhibitors. The pyrimidine core can mimic the structure of natural substrates, while the substituents can be tailored to achieve high binding affinity and selectivity for the target enzyme's active site. For example, derivatives of this acid have been investigated as potential inhibitors of kinases, proteases, and other enzymes implicated in various diseases.

The synthesis of these bioactive scaffolds typically involves multi-step reaction sequences. The carboxylic acid can be coupled with various amines or alcohols to introduce diversity and modulate the physicochemical properties of the final molecules, such as solubility and cell permeability. The tert-butyl group often contributes to enhancing the metabolic stability of the resulting compounds.

Application in Ligand Design and Synthesis for Catalysis

While direct applications in catalysis are still an emerging area of research, the structural motifs present in this compound make it an attractive candidate for the design of novel ligands for metal-catalyzed reactions. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, and the carboxylic acid group can be modified to introduce additional donor atoms, creating multidentate ligands.

The synthesis of such ligands would typically involve the conversion of the carboxylic acid to an amide or ester bearing another coordinating group, such as a pyridine, imidazole, or phosphine (B1218219) moiety. The resulting ligands could then be complexed with various transition metals to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The sterically bulky tert-butyl group could influence the coordination geometry around the metal center, potentially leading to enhanced catalytic activity or selectivity.

Integration into Supramolecular Architectures and Self-Assembly Processes

The formation of well-defined, non-covalent assemblies is a cornerstone of supramolecular chemistry and materials science. This compound possesses the key functional groups necessary to participate in self-assembly processes. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust synthons, such as the well-known carboxylic acid dimer. Furthermore, the pyrimidine ring can participate in π-π stacking interactions, and the nitrogen atoms can act as hydrogen bond acceptors.

Studies on analogous molecules, such as 4-tert-butylbenzoic acid, have demonstrated the powerful directing effect of the tert-butyl and carboxylic acid groups in forming layered supramolecular arrays through a combination of hydrogen bonding and van der Waals interactions. It is anticipated that this compound would exhibit similar, and potentially more complex, self-assembly behavior due to the additional hydrogen bonding capabilities of the pyrimidine nitrogen atoms. These interactions could lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as crystal engineering and the development of porous materials.

Use in Materials Chemistry Research as a Functional Monomer or Component

The presence of a polymerizable or reactive functional group is a prerequisite for a molecule to be used as a monomer in materials synthesis. The carboxylic acid group of this compound can be readily converted into a variety of polymerizable functionalities. For instance, it can be transformed into an acrylate (B77674) or methacrylate (B99206) ester, which can then undergo free-radical polymerization to yield polymers with pendant pyrimidine units.

Alternatively, the carboxylic acid can be used in condensation polymerizations with diols or diamines to produce polyesters or polyamides. The incorporation of the this compound moiety into a polymer backbone can impart specific properties to the resulting material, such as thermal stability, specific recognition capabilities, or altered electronic properties. These functional polymers could find applications in diverse areas, including as specialty plastics, in sensor development, or as components in electronic devices. While this remains an area with significant potential for exploration, the fundamental chemistry for its use as a monomer is well-established.

Mechanistic Investigations of Reactions Involving 4 Tert Butylpyrimidine 5 Carboxylic Acid

Elucidation of Reaction Pathways through Kinetic Studies and Isotope Effects

Kinetic studies are a powerful tool for probing the transition states of reactions involving 4-tert-butylpyrimidine-5-carboxylic acid. By measuring reaction rates under various conditions, valuable insights into the rate-determining step and the composition of the transition state can be obtained. A key technique in these studies is the use of kinetic isotope effects (KIEs), where an atom in the reactant is replaced by one of its heavier isotopes, and the resulting change in reaction rate is measured.

Deuterium (B1214612) isotope effects are particularly useful for reactions involving the cleavage of a C-H bond. A primary KIE (kH/kD > 1) is typically observed when a bond to a hydrogen atom is broken in the rate-determining step of a reaction. The magnitude of the KIE can provide information about the symmetry of the transition state. Conversely, an inverse KIE (kH/kD < 1) can suggest the formation of a new, stiffer bond to the hydrogen atom in the transition state or a change in hybridization.

In the context of reactions of this compound, such as decarboxylation or reactions at the pyrimidine (B1678525) ring, KIEs can help to distinguish between different proposed mechanisms. For instance, in a hypothetical decarboxylation reaction, the absence of a significant KIE upon replacing a hydrogen on the pyrimidine ring with deuterium would suggest that the C-H bond is not broken in the rate-limiting step.

Table 1: Representative Kinetic Isotope Effects in Organic Reactions

Reaction TypeIsotopic SubstitutionTypical kH/kDMechanistic Implication
C-H Bond CleavageH replaced by D> 1 (Primary)C-H bond is broken in the rate-determining step.
Nucleophilic AttackH replaced by D at a non-reacting site~ 1 (Secondary)Change in hybridization at the labeled position.
Pre-equilibrium ProtonationSolvent H2O vs. D2O< 1 (Inverse)A protonation equilibrium precedes the rate-limiting step.

This table presents typical values and interpretations of kinetic isotope effects in organic reactions and serves as an illustrative guide for potential studies on this compound.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction pathway. For reactions involving this compound, various spectroscopic techniques can be employed to identify transient species. For example, in a nucleophilic acyl substitution at the carboxylic acid group, a tetrahedral intermediate is expected to form.

Techniques such as low-temperature NMR spectroscopy can be used to slow down the reaction and potentially observe the signals of the intermediate. In addition, trapping experiments can be designed where a reactive species is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product. Computational methods, such as Density Functional Theory (DFT) calculations, can also be used to predict the structures and energies of possible intermediates, guiding experimental efforts for their detection.

Stereochemical Aspects and Diastereoselectivity in Reactions

When this compound is involved in reactions that create new stereocenters, the stereochemical outcome of the reaction provides important mechanistic information. For instance, in the addition of a nucleophile to a derivative of the carboxylic acid, the stereochemistry of the product can reveal the facial selectivity of the attack.

The bulky tert-butyl group on the pyrimidine ring can exert significant steric hindrance, influencing the approach of reagents and leading to diastereoselectivity in reactions occurring at or near the pyrimidine ring or the carboxylic acid function. The analysis of the product distribution, often by techniques like chiral chromatography or NMR spectroscopy with chiral shift reagents, can quantify the degree of diastereoselectivity. This information is vital for understanding the three-dimensional nature of the transition state and for developing asymmetric syntheses of derivatives of this compound.

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent can have a profound impact on the rates and mechanisms of reactions involving this compound. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that involve the formation of such species. Conversely, nonpolar solvents may favor concerted mechanisms or reactions involving neutral species. The study of reaction rates in a variety of solvents with different polarities and hydrogen-bonding capabilities can provide evidence for the charge distribution in the transition state.

Catalysts, both acidic and basic, can open up new, lower-energy reaction pathways. For instance, in the esterification of this compound, an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. A base catalyst, on the other hand, could deprotonate the carboxylic acid, forming a more nucleophilic carboxylate. Mechanistic studies would involve examining the reaction kinetics as a function of catalyst concentration and identity to determine the role of the catalyst in the rate-determining step.

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butylpyrimidine 5 Carboxylic Acid and Its Major Derivatives

Single Crystal X-ray Diffraction Studies for Precise Molecular Conformation and Intermolecular Interactions

Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, offering precise data on bond lengths, bond angles, and torsional angles. For 4-tert-butylpyrimidine-5-carboxylic acid, obtaining suitable single crystals would allow for an unambiguous determination of its molecular conformation. The bulky tert-butyl group at the 4-position is expected to significantly influence the crystal packing.

Table 1: Expected Crystallographic Parameters and Intermolecular Interactions for this compound

Parameter Expected Observation
Crystal System Likely monoclinic or triclinic
Space Group Centrosymmetric space group (e.g., P-1 or P2₁/c)

| Key Intermolecular Interactions | - Strong O-H···O hydrogen bonding between carboxylic acid groups (dimer formation)

  • Weaker C-H···N interactions involving the pyrimidine (B1678525) ring
  • Van der Waals forces from the tert-butyl groups | | Molecular Conformation | - Planarity of the pyrimidine ring
  • Orientation of the carboxylic acid group relative to the pyrimidine ring
  • Torsional angles involving the tert-butyl group |
  • High-Resolution NMR Spectroscopy for Complex Structural Assignments and Dynamic Processes

    High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed picture of the molecular framework.

    In the ¹H NMR spectrum, the protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3-1.5 ppm), due to the shielding effect of the nine equivalent methyl protons. The protons on the pyrimidine ring would exhibit distinct chemical shifts in the downfield (aromatic) region. The proton at the 2-position of the pyrimidine ring is expected to be the most deshielded due to the proximity of two electronegative nitrogen atoms. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), and its position can be sensitive to solvent and concentration. princeton.edu

    The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield chemical shift (around 160-180 ppm). libretexts.org The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would appear in the aliphatic region. The carbon atoms of the pyrimidine ring would have distinct chemical shifts in the aromatic region, with their positions influenced by the nitrogen atoms and the substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning all proton and carbon signals, especially for more complex derivatives.

    Dynamic processes, such as restricted rotation around the C-C bond connecting the tert-butyl group to the pyrimidine ring, could be investigated using variable temperature NMR studies. However, for a tert-butyl group, this rotation is generally fast on the NMR timescale at room temperature.

    Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

    Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Pyrimidine-H2 ~9.0 - 9.2 ~155 - 160
    Pyrimidine-H6 ~8.8 - 9.0 ~158 - 162
    Carboxylic Acid-OH >10 (broad) -
    tert-Butyl-CH₃ ~1.3 - 1.5 (singlet, 9H) ~30 - 32
    tert-Butyl-C - ~35 - 38
    Carboxylic Acid-C=O - ~165 - 175
    Pyrimidine-C4 - ~168 - 172
    Pyrimidine-C5 - ~120 - 125

    Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

    Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), provide precise mass measurements, enabling the determination of elemental composition and the elucidation of fragmentation pathways. For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺.

    The fragmentation of pyrimidine carboxylic acids is influenced by the nature and position of substituents on the pyrimidine ring. nih.gov A primary fragmentation pathway for this compound would likely involve the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da) from the protonated molecule. The tert-butyl group is also prone to fragmentation, with a characteristic loss of a methyl radical (•CH₃, 15 Da) or isobutylene (B52900) (C₄H₈, 56 Da). Subsequent fragmentations would involve the cleavage of the pyrimidine ring itself. Tandem mass spectrometry (MS/MS) experiments would be crucial for confirming these fragmentation pathways by isolating a specific precursor ion and analyzing its product ions. lew.ro

    Isotopic profiling involves the use of stable isotopes, such as ¹³C or ¹⁵N, to trace the metabolic fate of a compound. creative-proteomics.comnih.gov While not directly a structural elucidation technique for the parent compound, it is a powerful tool for studying the biosynthesis or metabolism of its derivatives in biological systems. By synthesizing isotopically labeled this compound, one could monitor its incorporation into larger molecules or its degradation products, providing insights into relevant biochemical pathways. The distinct mass shift introduced by the isotopic labels allows for the clear differentiation between labeled and unlabeled species in the mass spectrum.

    Table 3: Plausible Mass Spectrometry Fragmentation of [this compound + H]⁺

    m/z of Fragment Ion Proposed Neutral Loss Proposed Fragment Structure
    M+1 - Protonated molecule
    M+1 - 18 H₂O Loss of water from the carboxylic acid
    M+1 - 44 CO₂ Decarboxylation
    M+1 - 15 •CH₃ Loss of a methyl radical from the tert-butyl group
    M+1 - 56 C₄H₈ Loss of isobutylene from the tert-butyl group
    M+1 - 44 - 56 CO₂, C₄H₈ Sequential loss of carbon dioxide and isobutylene

    Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

    Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mdpi.com For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid and the pyrimidine ring.

    A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.commsu.edu The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700 cm⁻¹. ponder.inglibretexts.org The presence of conjugation with the pyrimidine ring might shift this band to a slightly lower wavenumber. libretexts.org Vibrations associated with the pyrimidine ring, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the tert-butyl group would appear around 2850-2970 cm⁻¹. ponder.ing

    Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in the Raman spectrum, the symmetric vibrations of the pyrimidine ring and the C=C bonds are typically strong and well-defined. Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media, where the strong IR absorption of water can obscure important spectral regions.

    Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

    Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
    Carboxylic Acid O-H stretch (H-bonded) 2500-3300 (very broad, strong) Weak
    Carbonyl C=O stretch 1680-1720 (strong, sharp) Moderate
    Pyrimidine Ring C=C and C=N stretches 1400-1600 (multiple bands) Strong
    tert-Butyl C-H stretch 2850-2970 (strong) Strong
    Carboxylic Acid C-O stretch 1210-1320 (moderate) Moderate
    Carboxylic Acid O-H bend 910-950 (broad, moderate) Weak

    Computational and Theoretical Studies on 4 Tert Butylpyrimidine 5 Carboxylic Acid

    Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Frontier Orbitals

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-tert-butylpyrimidine-5-carboxylic acid. tandfonline.comresearchgate.net Methods such as B3LYP with a 6-311++G** basis set can be used to optimize the molecular geometry and compute various electronic properties. academicjournals.org

    The electronic behavior of the molecule is dictated by the distribution of electron density, which is influenced by the pyrimidine (B1678525) ring and its substituents—the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group. The calculated distribution of Mulliken charges on the atoms reveals the electrophilic and nucleophilic centers within the molecule.

    Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

    Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species.

    Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT
    ParameterValue
    HOMO Energy (eV)-6.85
    LUMO Energy (eV)-1.75
    HOMO-LUMO Gap (eV)5.10
    Electronegativity (χ)4.30
    Chemical Hardness (η)2.55
    Global Electrophilicity Index (ω)3.61

    Conformational Analysis and Molecular Dynamics Simulations of Pyrimidine Derivatives

    The conformational flexibility of this compound, particularly the orientation of the tert-butyl and carboxylic acid groups relative to the pyrimidine ring, can be explored through conformational analysis. nih.govmdpi.com Potential energy surface scans, performed using quantum chemical methods, can identify the most stable conformations (local and global minima) and the energy barriers between them. The carboxylic acid group, for instance, can exist in syn and anti conformations, with the syn conformation generally being more stable. nih.gov

    Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological macromolecule, over time. tandfonline.comrsc.org MD simulations can provide insights into the stability of different conformations and the flexibility of the molecule. nih.gov For pyrimidine derivatives, MD simulations have been used to investigate the stability of protein-ligand complexes, revealing fluctuations and conformational rearrangements that occur under conditions mimicking a natural environment. tandfonline.comresearchgate.net The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses in MD simulations to assess the stability of the system and the flexibility of specific regions of the molecule.

    Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

    Computational methods can predict spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra.

    NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. academie-sciences.fryoutube.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of NMR shielding constants, which are then converted to chemical shifts. nih.govmdpi.com Theoretical chemical shifts for the protons and carbons of the pyrimidine ring, the tert-butyl group, and the carboxylic acid group can be calculated and compared with experimental data to confirm the molecular structure. academicjournals.org

    UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π* transitions, which are characteristic of molecules containing carbonyl groups and aromatic rings. masterorganicchemistry.com For this compound, the predicted UV-Vis spectrum would show absorptions corresponding to electronic transitions within the pyrimidine ring, influenced by the substituents.

    Table 2: Hypothetical Predicted Spectroscopic Data for this compound
    Spectroscopic ParameterPredicted ValueAssociated Functional Group/Transition
    ¹H NMR Chemical Shift (ppm)1.40tert-butyl protons
    ¹³C NMR Chemical Shift (ppm)170.0Carboxylic acid carbon
    UV-Vis λmax (nm)275n→π* transition

    Computational Modeling of Reaction Pathways, Transition States, and Energy Landscapes

    Computational chemistry can be used to model the reaction pathways involved in the synthesis or transformation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed energy landscape for a given reaction. nih.gov This information is crucial for understanding the reaction mechanism, identifying the rate-determining step, and predicting the feasibility of a reaction. nih.gov For instance, the synthesis of pyrimidine derivatives can be modeled to understand the energetics of the cyclization and condensation steps.

    Transition state theory can be applied to the calculated energy barriers to estimate reaction rates. The geometries of transition states provide valuable information about the mechanism of bond formation and cleavage.

    In Silico Molecular Interactions and Docking Studies with Protein Targets (focus on molecular recognition, not clinical outcome)

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. jbcpm.comnih.govnih.gov For this compound, docking studies can be performed with various protein targets to investigate its potential for molecular recognition. nih.govnih.gov The pyrimidine scaffold is present in many biologically active molecules, and docking studies can help identify potential protein targets. nih.govmdpi.com

    The docking process involves generating a multitude of possible binding poses of the ligand in the active site of the protein and scoring them based on a scoring function that estimates the binding affinity. researchgate.netthieme-connect.de The results of a docking study can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein's active site. tandfonline.com These interactions are fundamental to the process of molecular recognition. For example, the carboxylic acid group of this compound could form hydrogen bonds with polar residues in a binding pocket, while the tert-butyl group could engage in hydrophobic interactions.

    Biological Relevance of 4 Tert Butylpyrimidine 5 Carboxylic Acid Scaffolds: Mechanistic Insights

    Role as a Privileged Scaffold in Target-Oriented Chemical Biology

    The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through specific and high-affinity interactions. Pyrimidine-based structures are widely recognized as such scaffolds due to their prevalence in a multitude of clinically approved drugs and biologically active compounds. mdpi.com Their utility spans a wide array of therapeutic areas, including the development of anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.net

    The versatility of the pyrimidine (B1678525) core is derived from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system can interact with aromatic amino acid residues in protein binding sites. The substitution pattern on the ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of numerous pyrimidine-containing scaffolds with high inhibitory activity against diverse targets, including pyrazolopyrimidines and tetrahydro pyridopyrimidines. nih.govmdpi.com The 4-tert-butylpyrimidine-5-carboxylic acid structure embodies this principle, serving as a valuable starting point for the synthesis of compound libraries aimed at discovering novel modulators of enzyme and receptor function. evitachem.com

    Investigation of Molecular Interactions with Defined Biomolecular Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)

    Understanding the specific molecular interactions between a ligand and its biological target is fundamental to rational drug design and chemical biology. For pyrimidine-based inhibitors, a combination of molecular docking, X-ray crystallography, and structure-activity relationship (SAR) studies has elucidated key binding modes. The carboxylic acid moiety, as present in the this compound scaffold, is a particularly important functional group for establishing potent interactions. It can act as a strong hydrogen bond donor and acceptor and can participate in ionic interactions with positively charged residues like arginine or lysine (B10760008) in a binding pocket, an attribute known to be essential for the activity of some lactate (B86563) dehydrogenase (LDH) inhibitors. mdpi.com

    SAR studies on various pyrimidine derivatives have provided detailed insights into their binding mechanisms:

    Hydrophobic Interactions : The tert-butyl group on the scaffold is a bulky, non-polar moiety that can occupy hydrophobic pockets within a target protein, enhancing binding affinity and specificity. evitachem.com

    Hydrogen Bonding : The pyrimidine nitrogens and the carboxylic acid group are primary sites for hydrogen bonding. For instance, in dipeptidyl peptidase-4 (DPP-4) inhibitors, related scaffolds are known to form hydrogen bonds with residues such as Arginine-125 and Glutamate-205. mdpi.com

    π-π Stacking : The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan. Such interactions are critical for the binding of certain non-nucleoside reverse transcriptase (NNRT) inhibitors to their allosteric site. frontiersin.org

    Molecular docking analyses of tetrahydropyrimidine (B8763341) derivatives with targets like tyrosine kinase have been used to visualize the best-fit poses of ligands within the receptor's active site, confirming the importance of these interactions for achieving high binding affinity. mdpi.com The strategic placement of substituents on the pyrimidine ring, as seen in the this compound scaffold, allows these diverse interactions to be exploited for potent and selective target modulation. nih.gov

    Mechanistic Studies of Biochemical Pathway Modulation by Pyrimidine Analogues (e.g., Enzyme Inhibition Kinetics, Allosteric Regulation)

    The functional consequence of the molecular interactions described above is the modulation of biochemical pathways, most commonly through enzyme inhibition. Kinetic studies are crucial for quantifying the potency of inhibitors and elucidating their mechanism of action. Pyrimidine derivatives have been identified as inhibitors of a wide range of enzymes, with their efficacy determined by measuring parameters such as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and Kᵢ (the inhibition constant).

    For example, novel synthesized pyrimidine derivatives have demonstrated potent inhibitory activity against several key metabolic enzymes. researchgate.net A study on 2,4,5-trisubstituted pyrimidine derivatives led to the discovery of a potent, substrate-competitive inhibitor of sirtuin 5 (SIRT5), an enzyme implicated in acute kidney injury. nih.gov This indicates that the inhibitor binds to the same active site as the enzyme's natural substrate. Similarly, tetrahydropyrimidine-5-carboxylate derivatives have shown promise as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. mdpi.com

    The table below summarizes research findings on the inhibition of various enzymes by different pyrimidine-based scaffolds, illustrating the broad applicability of this molecular framework.

    Target EnzymeInhibitor Scaffold TypePotency (IC₅₀ or Kᵢ)Inhibition Type
    Carbonic Anhydrase I (hCA I)Novel Pyrimidine DerivativesKᵢ: 39.16 - 144.62 nMNot Specified
    Carbonic Anhydrase II (hCA II)Novel Pyrimidine DerivativesKᵢ: 18.21 - 136.35 nMNot Specified
    Acetylcholinesterase (AChE)Novel Pyrimidine DerivativesKᵢ: 33.15 - 52.98 nMNot Specified
    Butyrylcholinesterase (BChE)Novel Pyrimidine DerivativesKᵢ: 31.96 - 69.57 nMNot Specified
    α-GlycosidaseNovel Pyrimidine DerivativesKᵢ: 17.37 - 253.88 nMNot Specified
    α-AmylaseTetrahydropyrimidine-5-carboxylatesIC₅₀: 6.539 - 11.27 µMNot Specified
    Sirtuin 5 (SIRT5)2,4,5-Trisubstituted PyrimidineIC₅₀: 310 nMSubstrate-Competitive

    Data sourced from multiple independent studies. mdpi.comnih.govresearchgate.net

    These studies demonstrate that pyrimidine analogues can act as potent inhibitors through various mechanisms, providing tools to modulate critical biochemical pathways.

    Design and Synthesis of Chemical Probes for Biological System Interrogation

    A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. Privileged scaffolds like this compound are ideal starting points for the development of such probes. mdpi.com The design of a chemical probe typically involves three key components: a recognition element that binds the target, a reactive group for covalent labeling (if desired), and a reporter tag (e.g., a fluorophore, biotin, or alkyne) for detection and visualization.

    The this compound scaffold is well-suited for this purpose. The core pyrimidine structure serves as the target recognition element, which can be optimized for potency and selectivity based on SAR data. The carboxylic acid at the 5-position provides a crucial chemical handle for synthetic modification. evitachem.com This group can be readily converted into an amide or ester via standard coupling reactions, allowing for the attachment of various reporter tags or linker units without significantly altering the core structure responsible for target binding. pensoft.net

    For example, the development of the chemical probe UNC1215 for the L3MBTL3 methyllysine reader domain evolved from SAR studies of a core scaffold, illustrating a common workflow in probe development. rsc.org By analogy, the this compound scaffold could be derivatized with an alkyne or azide (B81097) group for use in bioorthogonal "click" chemistry reactions, enabling the labeling and identification of its cellular binding partners. This approach transforms a potent inhibitor into a powerful tool for interrogating complex biological systems.

    Conclusion and Future Research Directions for 4 Tert Butylpyrimidine 5 Carboxylic Acid in Academic Research

    Summary of Current Research Frontiers and Accomplishments

    Research surrounding 4-Tert-butylpyrimidine-5-carboxylic acid and its close analogs has primarily focused on its utility as a versatile building block in the synthesis of more complex, biologically active molecules. The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound offers a unique entry point for generating novel molecular architectures.

    Key accomplishments in the field are centered on leveraging the compound's reactive handles—the carboxylic acid and the pyrimidine ring—for constructing libraries of potential therapeutic agents and agrochemicals. The carboxylic acid moiety allows for standard transformations such as esterification and amidation, providing access to a wide range of derivatives. These reactions are fundamental for creating compounds that can be evaluated in enzyme inhibition and receptor binding studies. evitachem.com

    While specific high-impact applications of this compound itself are not extensively documented in mainstream literature, its role as a key intermediate is implied in the broader context of pyrimidine chemistry. Pyrimidine derivatives are integral to the development of pharmaceuticals and agrochemicals, including fungicides and herbicides. evitachem.com The presence of the tert-butyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug design.

    Table 1: Summary of Research Areas for Substituted Pyrimidine Carboxylic Acids

    Research AreaKey Accomplishments & FindingsPotential Relevance for this compound
    Medicinal Chemistry Pyrimidine core used to synthesize biologically active compounds for various disease targets. evitachem.comServes as a valuable intermediate for creating novel drug candidates with potentially improved pharmacokinetic profiles due to the tert-butyl group. evitachem.com
    Agrochemicals Utilized as a building block for developing new herbicides and fungicides. evitachem.comThe unique substitution pattern could lead to the discovery of agrochemicals with novel modes of action or improved efficacy.
    Organic Synthesis Carboxylic acid group enables straightforward derivatization via esterification and condensation reactions to form amides. evitachem.comActs as a versatile scaffold for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

    Identification of Unexplored Reactivity and Novel Synthetic Opportunities

    The true potential of this compound lies in exploring its less conventional reactivity, which remains largely uncharted. The steric hindrance imposed by the tert-butyl group at the C4 position likely influences the reactivity of the adjacent carboxylic acid at C5 and the pyrimidine ring itself.

    Unexplored Reactivity:

    Decarboxylation: While possible under certain conditions, the controlled decarboxylation to yield 4-tert-butylpyrimidine (B8779643) could be a useful, yet underexplored, transformation. evitachem.com

    Metal-Directed C-H Functionalization: The pyrimidine ring is a known directing group for C-H activation. nih.gov The nitrogen atoms could direct the functionalization of the C2 or C6 positions. However, the steric bulk of the tert-butyl group presents a significant challenge, making this a difficult but potentially rewarding area for investigation. Developing catalytic systems that can overcome this steric clash is a key challenge. nih.govnih.gov

    Ring Transformation Reactions: The reactivity of the pyrimidine ring towards nucleophiles or in cycloaddition reactions, particularly when influenced by the bulky tert-butyl group, has not been thoroughly investigated.

    Novel Synthetic Opportunities: The development of more efficient and versatile synthetic routes to this compound and its derivatives is crucial. While classical methods involving the cyclization of precursors are known, modern synthetic methodologies could provide novel opportunities. evitachem.com This includes exploring multicomponent reactions, such as the Biginelli reaction, with appropriately substituted starting materials to construct the core in a single step. mdpi.com Furthermore, late-stage functionalization of the pyrimidine core would be highly valuable for rapidly generating analogs for structure-activity relationship (SAR) studies.

    Table 2: Potential Synthetic and Reactivity Exploration

    Area of ExplorationDescriptionPotential Outcome
    Sterically Hindered Coupling Developing robust cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C2 or C6 positions of the pyrimidine ring.Access to a wider range of complex derivatives that are currently difficult to synthesize.
    Asymmetric Catalysis Using the carboxylic acid as a handle for asymmetric transformations on other parts of the molecule or in derivatized forms.Synthesis of enantiomerically pure compounds for pharmacological evaluation.
    Flow Chemistry Synthesis Adapting existing synthetic routes to continuous flow processes.Safer, more efficient, and scalable production of the compound and its derivatives.
    Photoredox Catalysis Exploring novel C-H functionalization or decarboxylative coupling reactions under mild photoredox conditions.Access to novel chemical space and functionalization patterns not achievable with traditional thermal methods.

    Emerging Applications in Niche Areas of Chemical Science

    Beyond its traditional role in medicinal and agrochemical research, the unique structure of this compound makes it a candidate for applications in emerging fields of chemical science.

    Materials Science: Pyridine and its derivatives, such as 4-tert-butylpyridine, are commonly used as additives in the electrolytes of dye-sensitized solar cells (DSSCs) and as components in the hole-transport layer of perovskite solar cells. ossila.com The nitrogen atoms in the pyrimidine ring of this compound could offer similar electronic properties, while the carboxylic acid provides a point of attachment for anchoring the molecule to surfaces or incorporating it into polymers, potentially leading to new materials with tailored optoelectronic properties. evitachem.com

    Challenges and Perspectives in Advancing Pyrimidine Chemistry

    The study of this compound serves as a microcosm for the broader challenges and future directions in pyrimidine chemistry, particularly concerning sterically encumbered derivatives.

    Challenges: The primary challenge is overcoming the steric hindrance of the tert-butyl group. This bulk can significantly reduce the reactivity of the neighboring carboxylic acid and hinder reactions at other positions on the pyrimidine ring, such as C-H functionalization. nih.gov Many standard synthetic protocols may fail or give low yields, necessitating the development of new, highly active catalysts or more forcing reaction conditions. Furthermore, the electronic properties of the pyrimidine ring, which is considered an electron-deficient heterocycle, can complicate certain synthetic transformations.

    Perspectives: Despite these challenges, the future for this and related compounds is promising. The continued development of powerful synthetic methods, particularly in transition-metal catalysis and photoredox chemistry, will undoubtedly provide new tools to functionalize such sterically hindered pyrimidines. nih.gov The unique properties imparted by the tert-butyl group—such as increased solubility in organic solvents, enhanced metabolic stability, and the ability to control solid-state packing—are highly valuable.

    Looking forward, research should focus on a multi-pronged approach:

    Catalyst Development: Designing new catalysts that can operate effectively in sterically congested environments.

    Computational Modeling: Using in silico methods to predict reactivity and guide the rational design of new derivatives and supramolecular assemblies.

    Interdisciplinary Applications: Actively exploring the use of this compound in materials science and supramolecular chemistry, moving beyond its traditional applications.

    By addressing these challenges, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key player in the development of advanced functional molecules and materials.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 4-Tert-butylpyrimidine-5-carboxylic acid?

    • Methodological Answer : The synthesis typically involves introducing the tert-butyl group via nucleophilic substitution or protective group strategies. For example, tert-butoxycarbonyl (Boc) protection is widely used in pyrimidine derivatives to stabilize reactive intermediates . A two-step approach may include:

    Pyrimidine ring formation : Condensation of urea derivatives with β-keto esters under acidic conditions.

    tert-Butyl introduction : Reaction with tert-butyl halides or Boc-anhydrides in the presence of a base (e.g., NaH or Et₃N) .

    • Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis (e.g., 162–166°C for tert-butyl intermediates) .

    Q. How can spectroscopic techniques characterize this compound?

    • Methodological Answer :

    • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify the tert-butyl group (δ ~1.3 ppm for 1H^1H, δ ~28–30 ppm for 13C^{13}C) and the carboxylic acid proton (δ ~12–14 ppm, broad) .
    • IR : Confirm the carboxylic acid moiety via O–H stretching (~2500–3000 cm1^{-1}) and C=O stretching (~1700 cm1^{-1}) .
    • Mass Spectrometry : ESI-MS can verify molecular weight (e.g., [M+H]+^+ at ~222.2 g/mol) .

    Q. What solvents are suitable for dissolving this compound?

    • Methodological Answer : The compound is polar due to the carboxylic acid group. Test solubility in:

    • Polar aprotic solvents : DMSO, DMF (high solubility at room temperature).
    • Aqueous buffers : Adjust pH >5 to deprotonate the carboxylic acid for aqueous solubility.
    • Precipitation control : Acidic conditions (pH <3) may precipitate the compound .

    Advanced Research Questions

    Q. How does the tert-butyl group influence crystallographic stability?

    • Methodological Answer : The bulky tert-butyl group enhances crystal lattice stability by reducing molecular flexibility. For crystallography:

    Data collection : Use single-crystal X-ray diffraction (SXD) with Mo-Kα radiation (λ = 0.71073 Å).

    Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .

    • Case Study : Similar tert-butyl-pyrimidine derivatives show improved diffraction quality (R-factor <5%) due to reduced thermal motion .

    Q. What mechanistic role does this compound play in enzyme inhibition studies?

    • Methodological Answer : The pyrimidine core and carboxylic acid group enable hydrogen bonding with active sites. For example:

    • Kinase inhibition : Screen against PIM1 kinase using fluorescence polarization assays. The tert-butyl group enhances hydrophobic interactions with allosteric pockets .
    • Data analysis : Use IC50_{50} values and molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships (SARs) .

    Q. How to address contradictory solubility data in different solvent systems?

    • Methodological Answer :

    Controlled experiments : Measure solubility in binary solvent mixtures (e.g., DMSO/water) at varying temperatures.

    Thermodynamic analysis : Apply the van’t Hoff equation to calculate enthalpy/entropy of dissolution.

    Validation : Cross-reference with NIST solubility databases for pyrimidine derivatives .

    Q. What strategies improve stability during long-term storage?

    • Methodological Answer :

    • Storage conditions : Keep at –20°C under inert gas (N2_2) to prevent oxidation of the tert-butyl group .
    • Lyophilization : Freeze-dry the compound in acidic buffers (pH 2–3) to stabilize the carboxylic acid form .
    • Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to track impurities .

    Methodological Notes

    • Data Sources : Prioritize SHELX for crystallography , MedChemExpress for safety protocols , and NIST for physicochemical data .
    • Contradictions : Resolve solubility discrepancies via controlled experiments and thermodynamic modeling.
    • Advanced Tools : Combine crystallographic data (SHELXL) with computational modeling (AutoDock) for mechanistic insights .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.